molecular formula C20H17F2N5O3 B10932776 N-[4-(difluoromethoxy)-2-methylphenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[4-(difluoromethoxy)-2-methylphenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10932776
M. Wt: 413.4 g/mol
InChI Key: VRCKFZHKIRPXJJ-UHFFFAOYSA-N
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Description

N~4~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including oxidation, esterification, addition, methylation, and hydrolysis . The process typically starts with propargyl alcohol and proceeds through several intermediate stages to achieve the final product with high purity.

Industrial Production Methods

Industrial production of this compound requires advanced synthetic techniques and equipment. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are essential to prevent exposure to hazardous chemicals and to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N~4~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit very long chain fatty acid elongase, affecting fatty acid elongation steps crucial for cell proliferation and growth .

Properties

Molecular Formula

C20H17F2N5O3

Molecular Weight

413.4 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-2-methylphenyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17F2N5O3/c1-10-6-13(29-20(21)22)4-5-15(10)24-18(28)14-7-16(12-8-23-27(3)9-12)25-19-17(14)11(2)26-30-19/h4-9,20H,1-3H3,(H,24,28)

InChI Key

VRCKFZHKIRPXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C

Origin of Product

United States

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